molecular formula C10H16O2 B14240074 2,7-Dimethylocta-2,4,6-triene-1,8-diol CAS No. 590403-00-2

2,7-Dimethylocta-2,4,6-triene-1,8-diol

Cat. No.: B14240074
CAS No.: 590403-00-2
M. Wt: 168.23 g/mol
InChI Key: KYAWWMLPZVQQTF-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-2,4,6-triene-1,8-diol is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylocta-2,4,6-triene-1,8-diol typically involves the use of commercially available starting materials. One common method involves the alkylation of triethyl phosphonoacetate to form triethyl-2-phosphonopropionate. This intermediate is then reacted with fumarylaldehyde and fumarylaldehyde dimethylacetal to produce the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylocta-2,4,6-triene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

2,7-Dimethylocta-2,4,6-triene-1,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Dimethylocta-2,4,6-triene-1,8-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. Detailed studies on its mechanism of action are ongoing, aiming to uncover its full potential in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,7-dimethylocta-2,4,6-triene-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAWWMLPZVQQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720478
Record name 2,7-Dimethylocta-2,4,6-triene-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590403-00-2
Record name 2,7-Dimethylocta-2,4,6-triene-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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